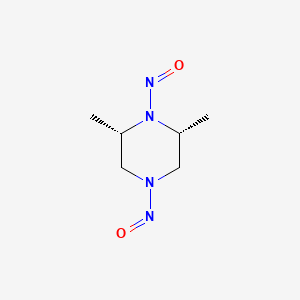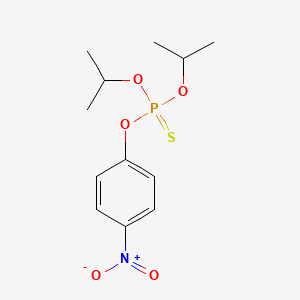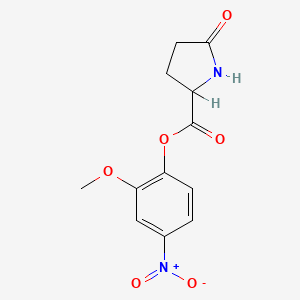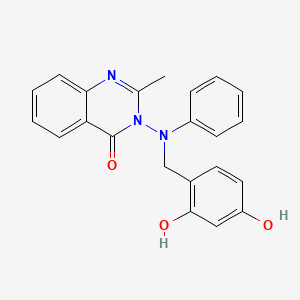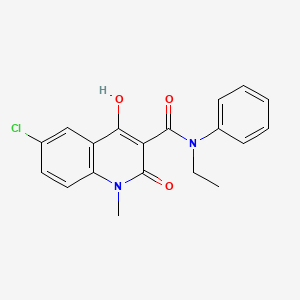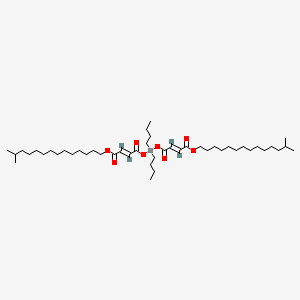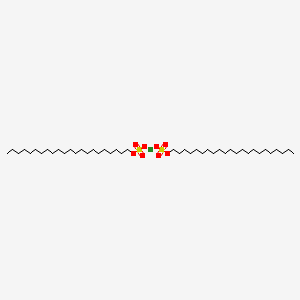
Magnesium docosyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium didocosyl bis(sulfate) is a chemical compound with the molecular formula C44H90MgO8S2. It is a magnesium salt of didocosyl sulfate, characterized by its long hydrocarbon chains and sulfate groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium didocosyl bis(sulfate) can be synthesized through the reaction of didocosyl alcohol with sulfuric acid to form didocosyl sulfate, which is then neutralized with magnesium hydroxide to produce the final compound. The reaction conditions typically involve:
Esterification: Didocosyl alcohol reacts with sulfuric acid under controlled temperature and pressure to form didocosyl sulfate.
Neutralization: The didocosyl sulfate is then neutralized with magnesium hydroxide to yield magnesium didocosyl bis(sulfate).
Industrial Production Methods
In industrial settings, the production of magnesium didocosyl bis(sulfate) involves large-scale esterification and neutralization processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium didocosyl bis(sulfate) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, breaking down into didocosyl alcohol and sulfuric acid.
Oxidation: It can undergo oxidation reactions, particularly at the hydrocarbon chains, leading to the formation of carboxylic acids.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Didocosyl alcohol and sulfuric acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Compounds with substituted functional groups replacing the sulfate groups.
Applications De Recherche Scientifique
Magnesium didocosyl bis(sulfate) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of magnesium didocosyl bis(sulfate) is primarily based on its ability to interact with lipid membranes and proteins. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The sulfate groups can interact with proteins and other molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium lauryl sulfate
- Magnesium stearyl sulfate
- Magnesium cetyl sulfate
Comparison
Magnesium didocosyl bis(sulfate) is unique due to its longer hydrocarbon chains compared to similar compounds like magnesium lauryl sulfate and magnesium stearyl sulfate. This results in different physical and chemical properties, such as higher hydrophobicity and different surfactant behavior. Its unique structure makes it particularly useful in applications requiring strong emulsifying and surfactant properties.
Propriétés
Numéro CAS |
72018-23-6 |
|---|---|
Formule moléculaire |
C44H90MgO8S2 |
Poids moléculaire |
835.6 g/mol |
Nom IUPAC |
magnesium;docosyl sulfate |
InChI |
InChI=1S/2C22H46O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2*2-22H2,1H3,(H,23,24,25);/q;;+2/p-2 |
Clé InChI |
JEWJVEMLJLCJEB-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene](/img/structure/B13770426.png)

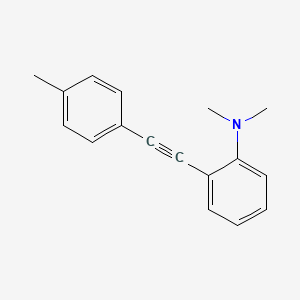

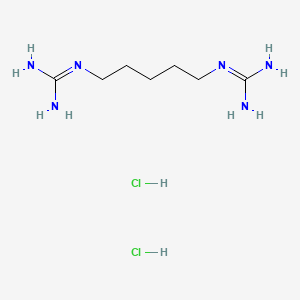
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)
